2-bromo-N-(cyclopropylmethyl)benzamide
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Overview
Description
2-bromo-N-(cyclopropylmethyl)benzamide is an organic compound with the molecular formula C11H12BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and an N-(cyclopropylmethyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(cyclopropylmethyl)benzamide typically involves the bromination of benzamide derivatives. One common method includes the reaction of benzamide with bromine in the presence of a suitable catalyst. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the benzamide group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-(cyclopropylmethyl) derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
2-bromo-N-(cyclopropylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-bromo-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(methyl)benzamide
- 2-bromo-N-(ethyl)benzamide
- 2-chloro-N-(cyclopropylmethyl)benzamide
Uniqueness
2-bromo-N-(cyclopropylmethyl)benzamide is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties. The cyclopropylmethyl group enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-N-(cyclopropylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDOKIUNUOOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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